molecular formula C21H21NO3 B3756947 4-(4-methoxyphenoxy)-N-2-naphthylbutanamide

4-(4-methoxyphenoxy)-N-2-naphthylbutanamide

Cat. No.: B3756947
M. Wt: 335.4 g/mol
InChI Key: TUNKMUXFHRTQMT-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenoxy)-N-2-naphthylbutanamide” is an organic compound. It contains a methoxy group (-OCH3), a phenoxy group (Ph-O-), a naphthyl group (a two-ring aromatic hydrocarbon), and an amide group (-CONH2). These functional groups suggest that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups. The presence of aromatic rings (from the phenoxy and naphthyl groups) would contribute to the compound’s stability. The methoxy and amide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the aromatic rings can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of an amide group could increase its polarity, and the aromatic rings could contribute to its stability and rigidity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-naphthalen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-24-19-10-12-20(13-11-19)25-14-4-7-21(23)22-18-9-8-16-5-2-3-6-17(16)15-18/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNKMUXFHRTQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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